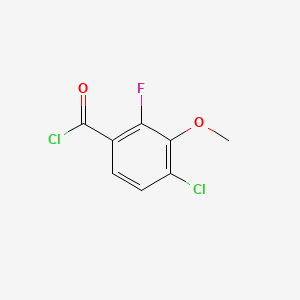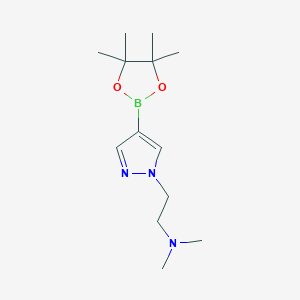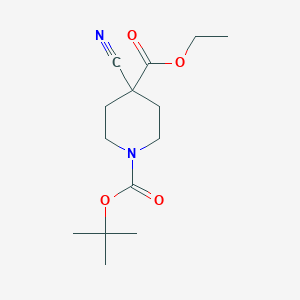
4-Chloro-2-fluoro-3-methoxybenzoyl chloride
Overview
Description
4-Chloro-2-fluoro-3-methoxybenzoyl chloride: is an organic compound with the molecular formula C8H5Cl2FO2 and a molecular weight of 223.03 g/mol . It is a derivative of benzoyl chloride, characterized by the presence of chloro, fluoro, and methoxy substituents on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Mechanism of Action
Target of Action
The primary targets of 4-Chloro-2-fluoro-3-methoxybenzoyl chloride are carboxylic acids, alcohols, and amines . This compound is a reactive acylating agent that interacts with these targets to yield respective carboxylic anhydrides, esters, and amides .
Mode of Action
This compound reacts with its targets via a nucleophilic addition-elimination mechanism . This involves the nucleophilic attack on the carbonyl carbon of the acyl chloride by the carboxylic acids, alcohols, or amines, followed by the elimination of chloride ion .
Biochemical Pathways
The biochemical pathways affected by this compound are those involving the synthesis of carboxylic anhydrides, esters, and amides . The downstream effects include the formation of these products, which can participate in further reactions depending on the biochemical context.
Result of Action
The molecular and cellular effects of this compound’s action are the formation of carboxylic anhydrides, esters, and amides . These compounds can have various effects depending on their specific structures and the cellular context.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-fluoro-3-methoxybenzoyl chloride typically involves the chlorination of 4-Chloro-2-fluoro-3-methoxybenzoic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents under reflux conditions . The reaction proceeds as follows:
4-Chloro-2-fluoro-3-methoxybenzoic acid+SOCl2→4-Chloro-2-fluoro-3-methoxybenzoyl chloride+SO2+HCl
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar chlorination methods. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-fluoro-3-methoxybenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-Chloro-2-fluoro-3-methoxybenzoic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used.
Hydrolysis: The hydrolysis reaction is usually performed under acidic or basic conditions.
Major Products:
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
4-Chloro-2-fluoro-3-methoxybenzoic acid: Formed from hydrolysis.
Scientific Research Applications
Chemistry: 4-Chloro-2-fluoro-3-methoxybenzoyl chloride is used as an intermediate in the synthesis of various organic compounds. It is employed in the preparation of pharmaceuticals, agrochemicals, and dyes .
Biology and Medicine: In biological research, this compound is used to modify biomolecules, such as proteins and peptides, through acylation reactions. It helps in studying the structure and function of these biomolecules .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the synthesis of polymers and resins .
Comparison with Similar Compounds
- 4-Chlorobenzoyl chloride
- 2-Fluorobenzoyl chloride
- 3-Methoxybenzoyl chloride
Comparison: 4-Chloro-2-fluoro-3-methoxybenzoyl chloride is unique due to the presence of three different substituents (chloro, fluoro, and methoxy) on the benzene ring. This combination of substituents imparts distinct reactivity and properties compared to its similar compounds . For instance, the presence of the fluoro group increases the compound’s electrophilicity, making it more reactive towards nucleophiles .
Properties
IUPAC Name |
4-chloro-2-fluoro-3-methoxybenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2FO2/c1-13-7-5(9)3-2-4(6(7)11)8(10)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFZZDWTMMQEHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)C(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-{6-chloroimidazo[1,2-b]pyridazin-2-yl}-2,2,2-trifluoroacetamide](/img/structure/B1399729.png)

![5-Nitro-1,3-dihydrobenzo[de]isochromene-6-carbonitrile](/img/structure/B1399731.png)
![5-Amino-1,3-dihydrobenzo[de]isochromene-6-carbonitrile](/img/structure/B1399732.png)





